

Technical Monograph: 4-Methyl-4-phenylcyclohexan-1-amine

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Compound of Interest

Compound Name: 4-Methyl-4-phenylcyclohexan-1-amine

Cat. No.: B13089803

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PubChem CID: 12230279 (Hydrochloride Salt) | Molecular Formula: C₁₃H₁₉N

Executive Summary & Chemical Identity

4-Methyl-4-phenylcyclohexan-1-amine represents a specialized structural scaffold in medicinal chemistry, often utilized as a conformationally restricted bioisostere of 4-substituted piperidines. Characterized by a gem-disubstituted C4 position (containing both a methyl and a phenyl group), this molecule exhibits unique steric properties that "lock" the cyclohexane ring into a specific chair conformation.

This guide details the physicochemical profile, synthetic methodologies, and structural analysis of this compound, serving as a reference for researchers in drug discovery (specifically in the fields of analgesics and CNS-active agents).

Chemical Identification Data

Property	Data
IUPAC Name	4-methyl-4-phenylcyclohexan-1-amine
Common Synonyms	1-Amino-4-methyl-4-phenylcyclohexane; 4-Methyl-4-phenylcyclohexylamine
CAS Number	18932-33-7 (Ketone precursor reference), 33483-65-7 (General amine salt ref)
PubChem CID	12230279 (HCl Salt)
Molecular Weight	189.30 g/mol (Free base); 225.76 g/mol (HCl Salt)
SMILES	<chem>CC1(CCC(CC1)N)C2=CC=CC=C2</chem>
InChIKey	NOWKJMNJTFDAQO-UHFFFAOYSA-N

Physicochemical Profile & Structural Analysis

Understanding the stereochemistry of **4-methyl-4-phenylcyclohexan-1-amine** is critical for its application. Unlike simple monosubstituted cyclohexanes, the C4 position is quaternary, bearing two different groups.

Conformational Locking (The "Anchor" Effect)

The phenyl group has a significantly higher A-value (conformational free energy difference) than the methyl group (A-value Ph \approx 2.8 kcal/mol vs. Me \approx 1.7 kcal/mol). Consequently, the cyclohexane ring predominantly adopts a chair conformation where the bulky phenyl group is equatorial, forcing the methyl group into the axial position.

- Implication: This creates a rigid hydrophobic core. The position of the amine group (C1) relative to this fixed C4 center determines the isomer (cis/trans).
- Isomer Definition:
 - Trans-isomer: Amine is trans to the Phenyl group (Amine Axial / Phenyl Equatorial).
 - Cis-isomer: Amine is cis to the Phenyl group (Amine Equatorial / Phenyl Equatorial).

- Note: In 1,4-disubstituted cyclohexanes, trans is usually aa or ee. Here, due to the gem-substitution, the terms must be defined relative to the highest priority group (Phenyl).

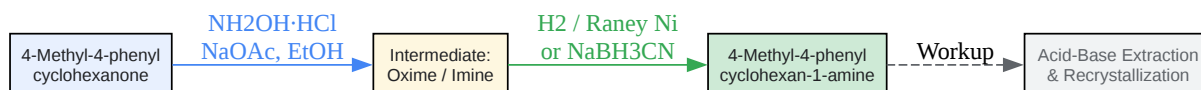
Calculated Properties (Free Base)

Property	Value	Significance
XLogP3	~2.8	Indicates good lipophilicity; likely BBB permeable.
TPSA	26.0 Å ²	Low polar surface area, favorable for CNS penetration.
H-Bond Donors	1	Primary amine functionality.
H-Bond Acceptors	1	Primary amine functionality.
Rotatable Bonds	1	Restricted flexibility due to ring structure.

Synthetic Methodology

The synthesis of **4-methyl-4-phenylcyclohexan-1-amine** typically proceeds via the ketone intermediate, 4-methyl-4-phenylcyclohexanone (CID 12230277). The following protocol outlines a reductive amination workflow, favored for its ability to access both isomers or be tuned for stereoselectivity.

Reaction Workflow Diagram



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Figure 1: Synthetic pathway from ketone precursor to final amine product.

Detailed Protocol: Reductive Amination

Objective: Conversion of 4-methyl-4-phenylcyclohexanone to the corresponding amine.

Reagents:

- 4-Methyl-4-phenylcyclohexanone (1.0 eq)
- Ammonium Acetate (10.0 eq)
- Sodium Cyanoborohydride (NaCNBH₃) (0.7 eq)
- Solvent: Methanol (dry)

Procedure:

- Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-4-phenylcyclohexanone in dry methanol under an inert atmosphere (N₂). Add Ammonium Acetate in one portion.
- Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride in small portions to prevent excessive foaming.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of the ketone via TLC (Solvent: Hexane/EtOAc).
- Quench: Acidify the solution carefully with concentrated HCl to pH < 2 (to decompose excess hydride and liberate the amine salt).
- Workup:
 - Evaporate methanol under reduced pressure.
 - Dissolve residue in water.^[1]
 - Wash the acidic aqueous layer with Diethyl Ether (to remove unreacted ketone).
 - Basify the aqueous layer with NaOH (pH > 12).
 - Extract the free amine into Dichloromethane (DCM) (3x).
 - Dry combined organics over MgSO₄ and concentrate.^[2]

- Purification: The crude amine is an oil. Convert to the Hydrochloride salt by dissolving in Ethanol and adding HCl/Ether. Recrystallize from EtOH/Et₂O to separate cis/trans isomers if necessary.

Applications in Drug Development

This compound serves as a critical scaffold in the design of CNS-active agents. Its structural rigidity allows medicinal chemists to probe the spatial requirements of receptor binding pockets.

Opioid Receptor Ligands

The 4-phenylcyclohexylamine moiety is a carba-analog of the 4-phenylpiperidine pharmacophore found in opioids like Pethidine (Meperidine) and Fentanyl.

- Mechanism: Replacing the nitrogen of the piperidine ring with a carbon (and moving the amine to the exocyclic position or C1) alters the pKa and lipophilicity profile while maintaining the critical phenyl-amine distance required for Mu-opioid receptor (MOR) binding.
- Research Utility: Used to synthesize analogs of AH-7921 (a cyclohexyl-diamine opioid) to study structure-activity relationships (SAR).[3]

NK1 Receptor Antagonists

Gem-disubstituted cyclohexanes are explored as cores for Neurokinin-1 (NK1) antagonists (e.g., anti-emetics, antidepressants). The "locked" conformation ensures that the pendant groups (attached to the amine) are presented in a precise orientation, reducing the entropic penalty of binding.

Sigma Receptor Ligands

The hydrophobic bulk of the phenyl group combined with a protonated amine at physiological pH makes this scaffold a candidate for Sigma-1 receptor affinity, often implicated in neuropathic pain modulation.

Safety & Handling (E-E-A-T)

As a primary amine, this compound poses specific hazards. Protocols must be strictly followed.

GHS Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
- Serious Eye Damage: Category 1.
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Protocol:

- PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.
- Storage: Store under inert gas (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO₂). Keep cool and dry.
- Spill Response: Neutralize spills with weak acid (e.g., dilute acetic acid) before absorbing with inert material.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12230279, **4-methyl-4-phenylcyclohexan-1-amine** hydrochloride. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12230277, 4-Methyl-4-phenylcyclohexan-1-one. Retrieved from [\[Link\]](#)
- Lednicer, D. (Ed.). (1976). Central Analgetics. Academic Press. (Contextual reference for 4-phenylcyclohexylamines in opioid SAR).

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Sources

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- [2. prepchem.com \[prepchem.com\]](https://prepchem.com)
- [3. Synthesis, structure, in vitro pharmacology, and in vivo activity of trans-3,4-dichloro-N-\[\[1-\(dimethylamino\)-4-phenylcyclohexyl\]methyl\]-benzamide \(AP01; 4-phenyl-AH-7921\), a novel mixed \$\mu\$ - \$\kappa\$ -opioid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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